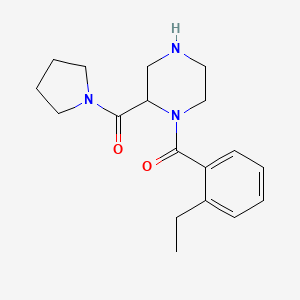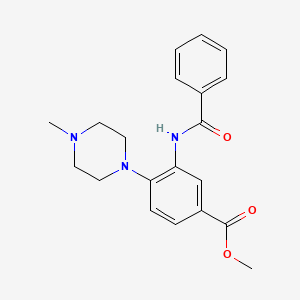![molecular formula C17H20ClNO3 B5481617 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)
2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound works by binding to these enzymes and proteins, thereby preventing their activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride has various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is a significant factor in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its specificity towards cancer cells. The compound can be used to target specific cells and tissues in the body, thereby reducing the side effects associated with traditional chemotherapy. However, the compound has some limitations, such as its low solubility in water, which can affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride. One potential direction is the development of new drug delivery systems using the compound. Another direction is the study of the compound's potential in treating other types of cancer. Additionally, the compound's effectiveness in combination with other drugs and therapies can also be explored.
Conclusion:
In conclusion, 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride is a chemical compound that has shown significant potential in various fields of scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The compound's potential applications in medicinal chemistry and drug delivery systems make it a promising area for future research.
Métodos De Síntesis
The synthesis of 2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride involves the reaction of benzylamine, methyl acrylate, and 2-furoic acid in the presence of hydrochloric acid. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where the compound has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use as a drug delivery system, where it can be used to target specific cells and tissues in the body.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18(14-15-6-3-2-4-7-15)11-13-21-17(19)10-9-16-8-5-12-20-16;/h2-10,12H,11,13-14H2,1H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYZDEUVXSACJN-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C=CC1=CC=CO1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC(=O)/C=C/C1=CC=CO1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aS*)-2-ethyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5481539.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5481547.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5481551.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5481588.png)
![N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5481598.png)

![4-[2-(4-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5481615.png)
![1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5481622.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-bromobenzoate](/img/structure/B5481631.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-(hydroxymethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B5481635.png)
![1-[(2-methylphenoxy)acetyl]azocane](/img/structure/B5481641.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5481647.png)
